molecular formula C17H13BrN2O4S B2886233 1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 950320-70-4

1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2886233
CAS No.: 950320-70-4
M. Wt: 421.27
InChI Key: IVCLMPLIPZQXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group and a tosyl group attached to an imidazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 2-bromobenzoyl chloride with 3-tosyl-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the tosyl group can act as a leaving group in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the imidazole and tosyl groups.

    3-Tosyl-1H-imidazole: Contains the tosyl group and imidazole ring but lacks the bromobenzoyl group.

Uniqueness

1-(2-bromobenzoyl)-3-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of the bromobenzoyl and tosyl groups attached to the imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-bromobenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4S/c1-12-6-8-13(9-7-12)25(23,24)20-11-10-19(17(20)22)16(21)14-4-2-3-5-15(14)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLMPLIPZQXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.